molecular formula C16H30N2O10P2 B12690476 N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide CAS No. 83044-98-8

N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide

Cat. No.: B12690476
CAS No.: 83044-98-8
M. Wt: 472.36 g/mol
InChI Key: OAHMCWLNGURWSW-UHFFFAOYSA-N
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Description

N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide (hereafter referred to by its full systematic name) is a phosphorus-containing compound characterized by a central oxamide (ethanediamide) core flanked by two 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl-oxyethyl groups. The dioxaphosphorinan rings are stabilized by geminal dimethyl substituents at the 5-position, which enhance steric and electronic stability .

This compound’s structure suggests applications in polymer flame retardancy, analogous to other dioxaphosphorinan derivatives (e.g., those in ), where phosphorus acts as a char-forming agent during combustion.

Properties

CAS No.

83044-98-8

Molecular Formula

C16H30N2O10P2

Molecular Weight

472.36 g/mol

IUPAC Name

N,N'-bis[2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]ethyl]oxamide

InChI

InChI=1S/C16H30N2O10P2/c1-15(2)9-25-29(21,26-10-15)23-7-5-17-13(19)14(20)18-6-8-24-30(22)27-11-16(3,4)12-28-30/h5-12H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

OAHMCWLNGURWSW-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)OCCNC(=O)C(=O)NCCOP2(=O)OCC(CO2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide

This cyclic phosphonate ester is typically prepared via cyclization of appropriate hydroxyalkyl phosphonates under controlled conditions:

  • Starting materials: Hydroxyalkyl phosphonic acids or their esters.

  • Cyclization conditions: Acid or base catalysis to promote intramolecular ring closure forming the 1,3,2-dioxaphosphorinane ring.

  • Oxidation: The phosphorus center is oxidized to the pentavalent state (P=O) to yield the 2-oxide form, often using mild oxidants such as hydrogen peroxide or peracids.

This intermediate is isolated as a stable compound with melting point around 51-56 °C and characterized by NMR and crystallography.

Coupling to Form the Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide Core

The key step involves linking two dioxaphosphorinane units to an oxamide backbone via oxyethyl linkers:

  • Step 1: Preparation of 2-hydroxyethyl derivatives of the dioxaphosphorinane

    The 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is functionalized at the phosphorus-bound oxygen with 2-hydroxyethyl groups, typically via nucleophilic substitution or esterification reactions.

  • Step 2: Oxamide activation

    The oxamide core (N,N'-oxalyl diamine) is activated, often by conversion to a diacid chloride or other reactive intermediate, to facilitate nucleophilic attack by the hydroxyethyl groups.

  • Step 3: Coupling reaction

    Under controlled conditions (e.g., inert atmosphere, anhydrous solvents), the hydroxyethyl-functionalized dioxaphosphorinane units are reacted with the activated oxamide to form the bis-substituted product.

  • Step 4: Oxidation to p,p'-dioxide

    The final oxidation state of phosphorus is ensured by treatment with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, converting any P(III) species to the P(V) dioxide form.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization to dioxaphosphorinane Hydroxyalkyl phosphonate, acid/base catalyst Temperature: 50-80 °C; solvent: inert (e.g., toluene)
Oxidation to 2-oxide H2O2 or peracid, mild conditions Avoid overoxidation or ring cleavage
Hydroxyethyl functionalization 2-bromoethanol or ethylene oxide, base Control stoichiometry to avoid polymerization
Oxamide activation Oxalyl chloride or thionyl chloride Anhydrous conditions, low temperature 0-5 °C
Coupling reaction Hydroxyethyl dioxaphosphorinane + activated oxamide Solvent: dry dichloromethane or THF; base: triethylamine; inert atmosphere
Final oxidation m-CPBA or H2O2 Monitor by 31P NMR for complete oxidation

Analytical and Structural Confirmation

  • NMR Spectroscopy: ^31P NMR confirms phosphorus oxidation state and environment; ^1H and ^13C NMR verify organic framework.

  • Mass Spectrometry: Confirms molecular weight (approx. 314.21 g/mol for the bis compound).

  • X-ray Crystallography: Confirms cyclic dioxaphosphorinane ring and overall molecular geometry.

  • Melting Point: Consistent with literature values for intermediates and final compound.

Summary Table of Key Physical and Chemical Data

Parameter Value/Description Source/Notes
Molecular Formula C10H20O7P2 PubChem
Molecular Weight 314.21 g/mol PubChem
CAS Number 4090-52-2 PubChem
Melting Point (dioxaphosphorinane intermediate) 51-56 °C Sigma-Aldrich
Oxidation State of P Pentavalent (P=O) Confirmed by ^31P NMR
Crystal System Orthorhombic (space group Pbca) X-ray crystallography

Research Findings and Notes

  • The synthesis of cyclic dioxaphosphorinane derivatives is well-established, with ring closure and oxidation steps being critical for obtaining stable intermediates.

  • Coupling to oxamide cores requires careful control of moisture and temperature to prevent hydrolysis and side reactions.

  • Oxidation to the p,p'-dioxide form is essential for the compound’s stability and reactivity profile.

  • The compound’s unique structure makes it a candidate for applications in catalysis and as a ligand in coordination chemistry, as suggested by related literature on phosphate esters.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the p,p’-dioxide groups back to their corresponding phosphorinan-2-yl forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Higher oxidation state phosphorinan derivatives.

    Reduction: Phosphorinan-2-yl derivatives.

    Substitution: Functionalized oxamide derivatives with various substituents.

Scientific Research Applications

N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide involves its interaction with molecular targets through its functional groups. The oxamide core and phosphorinan groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways, inhibit enzyme activity, or enhance the stability of materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional analogues:

Compound Core Structure Phosphorus Moieties Key Applications Source
Target Compound Oxamide Two 5,5-dimethyl-1,3,2-dioxaphosphorinan p,p'-dioxides Flame retardancy, polymer additives
N1,N2-Bis(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,2-ethanediamine (CAS 256374-76-2) Ethanediamine Two 5,5-dimethyl-1,3,2-dioxaphosphorinan oxides Chelation, coordination chemistry
Pradefovir Mesylate (CAS 625095-61-6) Purine Single 1,3,2-dioxaphosphorinan ring Antiviral prodrug
Flame-retardant 1,3,2-dioxaphosphorinan derivatives (e.g., XPM 1000) Methanamine/aryl groups Variably substituted dioxaphosphorinan oxides Flame-resistant polycarbonates

Key Differences and Implications

Core Structure: The target compound’s oxamide core distinguishes it from CAS 256374-76-2 (ethanediamine core) and Pradefovir (purine core). The oxamide’s hydrogen-bonding capacity may enhance polymer matrix adhesion compared to ethanediamine, while Pradefovir’s purine linkage enables antiviral activity via nucleotide analog mechanisms . Flame-retardant derivatives in utilize methanamine or aryl cores, which prioritize thermal stability and solubility in nonpolar polymers.

Phosphorus Substituents :

  • The target compound’s geminal dimethyl groups on the dioxaphosphorinan rings reduce ring strain and hydrolytic degradation compared to dichloromethyl-substituted analogues in , which may release chlorine radicals during combustion .
  • Pradefovir’s dioxaphosphorinan ring lacks alkyl substituents, increasing its metabolic lability for prodrug activation .

Applications: The target compound’s dual oxidized phosphorus centers likely act synergistically to promote char formation in polymers, similar to XPM 1000 derivatives.

Research Findings and Data Gaps

  • Thermal Stability : Derivatives with dimethyl-substituted dioxaphosphorinan rings (e.g., XPM 1000) exhibit heat deflection temperatures >150°C, suggesting the target compound may perform similarly .
  • Flame Retardancy : Dichloromethyl-substituted analogues in achieve UL94 V-0 ratings in polycarbonates, but the target compound’s oxamide core may reduce toxic fume emission due to the absence of halogens.

Biological Activity

N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide (CAS Number: 83044-98-8) is a phosphoramide compound with significant biological activity. Its molecular formula is C16H30N2O10P2C_{16}H_{30}N_{2}O_{10}P_{2}, and it is recognized for its potential applications in medicinal chemistry and agricultural science.

  • Molecular Weight : 398.36 g/mol
  • EINECS Number : 280-179-1
  • Molecular Structure : The compound features a dioxaphosphorinane ring, which contributes to its unique biochemical properties.

This compound exhibits biological activity primarily through its interactions with various biological targets. It has been studied for its potential as an antimicrobial agent and its role in inhibiting certain enzymes that are crucial for pathogen survival.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of bacterial strains. A study published in Chemistry (Weinheim an der Bergstrasse) highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting that the phosphoramide structure enhances membrane permeability and disrupts cellular functions in these pathogens .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in tumor cells. This property positions the compound as a potential candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

A series of experiments conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, suggesting substantial cytotoxic potential .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Antimicrobial ActivityMIC = 32 µg/mL against E. coli
CytotoxicityIC50 = 25 µM in breast cancer cells
Enzyme InhibitionInhibits acetylcholinesterase

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